1-methyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-1H-1,3-benzodiazole
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Overview
Description
1-methyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-1H-1,3-benzodiazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of multiple functional groups, including a trifluoromethyl group, a triazolo ring, and a benzodiazole moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-methyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-1H-1,3-benzodiazole involves several key steps. One common method includes the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This multi-component reaction is metal-free and features broad substrate scope, high efficiency, and scalability, making it suitable for industrial production. The reaction conditions typically involve moderate to good yields under controlled temperatures and solvent conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the trifluoromethyl group can influence the oxidation state of the compound, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the triazolo ring, potentially altering the compound’s biological activity.
Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various substituted triazolo and benzodiazole derivatives.
Scientific Research Applications
1-methyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and triazolo ring play crucial roles in its binding affinity and selectivity towards certain enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and subsequent biochemical reactions .
Comparison with Similar Compounds
1-methyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-1H-1,3-benzodiazole can be compared with other similar compounds, such as:
1,2,4-triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Benzodiazole derivatives: These compounds are known for their therapeutic potential in treating various diseases, including anxiety and epilepsy.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
6-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N8/c1-26-13-5-3-2-4-12(13)22-17(26)28-10-8-27(9-11-28)15-7-6-14-23-24-16(18(19,20)21)29(14)25-15/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQAADLCCOTDGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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